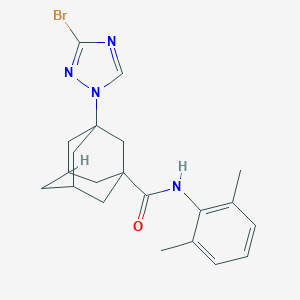![molecular formula C15H14ClN3OS B214005 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)
3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also modulate the immune response by affecting the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory molecules such as cytokines and chemokines. Furthermore, it has been shown to modulate the immune response by affecting the production of various immune-related molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It may also be useful as a tool compound for studying the mechanisms of action of certain enzymes and immune-related molecules. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its effects on the immune system in more detail. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-methanol in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine (TEA) as a base. The reaction proceeds through the formation of an intermediate 3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzothiophene-2-carboxamide, which is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system. Furthermore, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C15H14ClN3OS |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-10(8-18-19(9)2)7-17-15(20)14-13(16)11-5-3-4-6-12(11)21-14/h3-6,8H,7H2,1-2H3,(H,17,20) |
Clave InChI |
CNTZZEBIWKNZMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canónico |
CC1=C(C=NN1C)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)






![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)